3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene
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Overview
Description
3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a methyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene typically involves the chloromethylation of 4-methoxy-3-methylbut-1-ene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The methoxy and methyl groups can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-4-methoxy-3-methylbut-1-ene: Unique due to the combination of chloromethyl, methoxy, and methyl groups.
3-(Chloromethyl)-4-methoxybut-1-ene: Lacks the additional methyl group, which can affect its reactivity.
4-Methoxy-3-methylbut-1-ene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Uniqueness
The presence of both the chloromethyl and methoxy groups in this compound makes it particularly versatile for various chemical reactions
Properties
Molecular Formula |
C7H13ClO |
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Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-(chloromethyl)-4-methoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C7H13ClO/c1-4-7(2,5-8)6-9-3/h4H,1,5-6H2,2-3H3 |
InChI Key |
BSGLONPGOWNFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(CCl)C=C |
Origin of Product |
United States |
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